molecular formula C19H24N4OS B12006121 2-(4-Benzyl-1-piperazinyl)-N'-((3-methyl-2-thienyl)methylene)acetohydrazide

2-(4-Benzyl-1-piperazinyl)-N'-((3-methyl-2-thienyl)methylene)acetohydrazide

Cat. No.: B12006121
M. Wt: 356.5 g/mol
InChI Key: TVKUPSWHGFQZGE-DEDYPNTBSA-N
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Description

Molecular Formula: The compound features a piperazine core substituted with a benzyl group at the 4-position and an acetohydrazide moiety linked to a 3-methyl-2-thienylidene group. Its molecular formula is C20H25N5OS (approximated based on structural analogs in ).
Structural Features:

  • Thienyl Group: The 3-methyl-2-thienyl substituent introduces sulfur-containing heterocyclic properties, which may influence electronic interactions with biological targets.
  • Hydrazide Linkage: The acetohydrazide functional group is critical for hydrogen bonding and chelation with metal ions in enzyme active sites.

Synthesis: Synthesized via condensation of 2-(4-benzylpiperazin-1-yl)acetohydrazide with 3-methyl-2-thiophenecarboxaldehyde under acidic conditions, followed by purification via recrystallization.

Properties

Molecular Formula

C19H24N4OS

Molecular Weight

356.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H24N4OS/c1-16-7-12-25-18(16)13-20-21-19(24)15-23-10-8-22(9-11-23)14-17-5-3-2-4-6-17/h2-7,12-13H,8-11,14-15H2,1H3,(H,21,24)/b20-13+

InChI Key

TVKUPSWHGFQZGE-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

solubility

46 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Piperazine Hydrazide-Linked Group Molecular Weight (g/mol) Reported Biological Activities Reference
Target Compound 4-Benzyl 3-methyl-2-thienyl ~382.5 Antimicrobial (predicted), Anticancer (predicted)
N-(4-Benzylpiperazin-1-yl)-N'-(3-methylphenyl)acetohydrazide 4-Benzyl 3-methylphenyl ~362.5 Antidepressant (in vitro)
2-(4-Benzoylpiperazin-1-yl)-N'-(3-hydroxyphenyl)acetohydrazide 4-Benzoyl 3-hydroxyphenyl ~398.4 Anticancer (IC50 = 12 µM, breast cancer cells)
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N′-[(5-methyl-2-thienyl)methylene]acetohydrazide 2-Chlorobenzyl 5-methyl-2-thienyl ~417.3 Antimicrobial (MIC = 8 µg/mL, S. aureus)
2-(4-Benzyl-1-piperazinyl)-N'-[(4-chlorophenyl)methylidene]acetohydrazide 4-Benzyl 4-chlorophenyl ~387.9 Antimicrobial, Anticancer (in vitro)
(E)-N'-(4-chlorobenzylidene)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)acetohydrazide N/A (pyrazole core) 4-chlorobenzylidene ~438.9 Anti-inflammatory (TNF-α inhibition: 55.8%)

Impact of Piperazine Substituents

  • Benzyl vs. Chlorobenzyl : The 4-benzyl group in the target compound may enhance CNS penetration compared to 2-chlorobenzyl analogs (). Chlorinated derivatives, however, often show stronger antimicrobial activity due to increased electrophilicity.
  • Benzoyl Substitution : The benzoyl group in analogs () reduces basicity of the piperazine ring, shifting activity toward anticancer targets via kinase inhibition.

Role of Hydrazide-Linked Groups

  • Thienyl vs.
  • Halogenated Groups : 4-Chlorophenyl analogs () exhibit enhanced anticancer activity due to halogen bonding with protein targets.

Research Findings and Mechanistic Insights

  • Target Compound : Preliminary molecular docking suggests interaction with bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the thienyl sulfur and piperazine nitrogen.
  • Analog-Specific Mechanisms :
    • Benzoyl-substituted analogs inhibit topoisomerase II (anticancer).
    • Chlorobenzyl derivatives disrupt microbial cell wall synthesis via penicillin-binding protein inhibition.

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